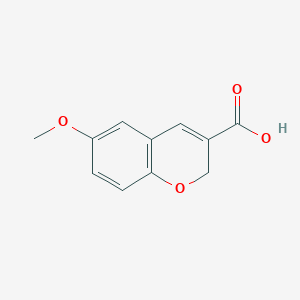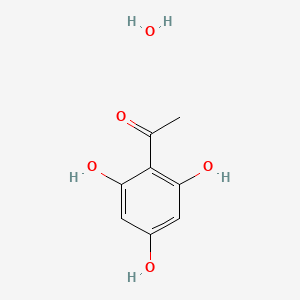
(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate
Vue d'ensemble
Description
“(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate” is a complex organic compound. It contains a benzyloxy carbonyl group, an amino group, and a hydroxypropanamido group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like potassium tert-butylate and solvents like dichloromethane . The reaction conditions typically involve cooling to low temperatures (e.g., -60°C) and then allowing the reaction to proceed at room temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzyloxy carbonyl group, the amino group, and the hydroxypropanamido group all contribute to the overall structure .Chemical Reactions Analysis
This compound, like other similar compounds, may be involved in various chemical reactions. For example, it might participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its reactivity would be affected by the presence of the benzyloxy carbonyl and amino groups .Applications De Recherche Scientifique
Protein Engineering
Z-SER-GLY-OET is used in protein engineering as a linker . These linkers introduce flexible and hydrophilic spacers between protein domains . The conformational behavior of Ser/Gly linkers can be described using random coil models . Measuring FRET as a function of linker length can be used to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .
Fusion Proteins
The compound is used in the construction of fusion proteins . These are engineered biomolecules containing parts from two or more genes synthesized as a single multi-functional construct . The separation distance between functional units can impact epitope access and the ability to bind with avidity .
Biopharmaceuticals
Bi-specific fusion proteins have been utilized as biopharmaceuticals, with an active drug domain fused to a carrier domain, allowing for the drug’s proper transport . Such proteins have been designed to penetrate epithelial membranes including the blood–brain barrier, as well as to target a specific cell population .
Protein Stabilization
Fusion proteins are used for protein stabilization for structure determination . The availability of a variety of linkers with different lengths and degrees of rigidity would be valuable for protein design efforts .
Affinity Purification
Fusion proteins have been critical in many areas of biological research including affinity purification . The successful construction of fusion proteins relies on the proper choice of a protein linker .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds of similar structure are often involved in interactions with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds can participate in peptide synthesis, where they can form peptide links between amino acids with protected amino groups and amino acids with protected carboxyl groups .
Biochemical Pathways
Compounds with similar structures have been associated with serine biosynthesis pathways and lipid metabolism .
Pharmacokinetics
Understanding the adme properties is crucial for predicting how the compound might behave in the body, including its bioavailability .
Result of Action
Similar compounds have been shown to have effects on protein conformation and function , and may also influence immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]acetate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
ethyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOONJGSLKPDXCV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)









